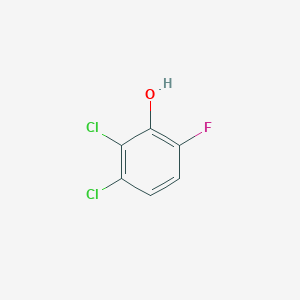

2,3-Dichloro-6-fluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichloro-6-fluorophenol is an organic compound that is widely used in scientific research. It is a member of the phenol family, which is known for its wide range of applications in the pharmaceutical, agricultural, and food industries. This compound is of particular interest due to its unique properties, which make it a useful tool in scientific research.

科学的研究の応用

Monofluoro- and Monochlorophenols Structure under Varying Conditions

Research on derivatives of 2,3-Dichloro-6-fluorophenol, such as 2-fluorophenol and 3-chlorophenol, has revealed intricate details about their structures at low temperatures and high pressures. These studies provide insights into hydrogen-bond formations and molecular interactions, which are critical for understanding the behavior and applications of these compounds in various scientific domains (Oswald et al., 2005).

Conformer Geometries and Rotational Spectra The rotational spectra and conformer geometries of related molecules, such as 2-fluorophenol, have been extensively studied. These studies contribute to our understanding of molecular interactions and the stability of various conformers, which is valuable in the field of molecular spectroscopy and for the development of materials with specific properties (Bell et al., 2017).

Molecular Interactions and Reactivity

Hydrogen-Atom Tunneling and Isomerization Research on molecules like 2-chloro-6-fluorophenol, closely related to this compound, has demonstrated fascinating phenomena such as hydrogen-atom tunneling and isomerization in low-temperature matrices. These studies not only unravel the complex behavior of halogenated phenols but also shed light on their reactivity and stability under different conditions (Nanbu et al., 2011).

Applications in Biodegradation and Environmental Sciences

Degradation by Rhodococcus Strain Certain bacteria, like a strain of Rhodococcus, have been found capable of degrading compounds such as 2-fluorophenol, demonstrating potential applications in bioremediation and environmental clean-up. This research opens up avenues for using microbial pathways to degrade pollutants and offers insights into the metabolic pathways involved (Duque et al., 2012).

Oxidation by Tyrosinase and Enzymatic Reactions The activity of enzymes like tyrosinase towards fluorophenols has been studied to understand the enzymatic pathways and the chemical reactivity of these compounds. These insights are crucial for biotechnological applications where enzymatic processes are used for synthesis and degradation of complex organic molecules (Battaini et al., 2002).

Safety and Hazards

2,3-Dichloro-6-fluorophenol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

Mode of Action

It’s known that halogenated phenols, such as dcfp, can facilitate intramolecular hydrogen bonding between hydroxyl hydrogens and halogen atoms . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that bacterial degradation of chlorophenols occurs via two main pathways . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway. Polychlorinated phenols are utilized by bacteria via hydroquinone/hydroxyhydroquinone followed by the meta-cleavage of its aromatic ring with the formation of maleylacetate and then β-ketoadipate .

Pharmacokinetics

The physicochemical properties of dcfp, such as its molecular weight (18099 g/mol) and its solid physical form, could potentially influence its bioavailability .

Result of Action

It’s known that the presence of halogen substituents in the 4 and 6 positions is likely to facilitate the intramolecular hydrogen bonding between hydroxyl hydrogens and the halogen atoms . This interaction could potentially influence the compound’s effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCFP . For instance, the degradation of similar compounds, such as fluroxypyr, in soils has been shown to be influenced by multiple factors including soil microbe, soil type, dissolved organic matter (DOM), temperature, and soil moisture . These factors could potentially also influence the action of DCFP.

特性

IUPAC Name |

2,3-dichloro-6-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXPXPRCGLXRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

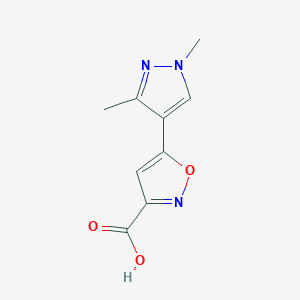

C1=CC(=C(C(=C1F)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402914 |

Source

|

| Record name | 2,3-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-60-5 |

Source

|

| Record name | 2,3-Dichloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)